molecular formula C12H10BrFN2O2S B8334670 5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide

5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide

Cat. No.: B8334670
M. Wt: 345.19 g/mol
InChI Key: WVYNHIBQAURZEM-UHFFFAOYSA-N
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Description

5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a sulfonic acid group at the 3rd position, and a 4-fluoro-benzylamide group attached to the sulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide can be achieved through a multi-step process:

    Bromination of Pyridine: Pyridine is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Sulfonation: The brominated pyridine undergoes sulfonation at the 3rd position using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

    Amidation: The sulfonic acid derivative is then reacted with 4-fluoro-benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The sulfonic acid group can participate in oxidation-reduction reactions under appropriate conditions.

    Amidation and Hydrolysis: The amide bond can be formed or cleaved under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Amidation: Coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized forms of the sulfonic acid group.

    Reduction Products: Reduced forms of the sulfonic acid group or the amide bond.

    Hydrolysis Products: Free sulfonic acid and 4-fluoro-benzylamine.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its sulfonamide structure.

    Protein Labeling: Can be used to label proteins for biochemical studies.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Antimicrobial Activity: Potential antimicrobial properties against certain bacterial strains.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Sensors: Potential use in the development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-pyridine-3-sulfonic acid: Lacks the 4-fluoro-benzylamide group.

    4-Fluoro-benzylamide: Lacks the pyridine and sulfonic acid groups.

    5-Bromo-pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the sulfonic acid and amide groups, makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C12H10BrFN2O2S

Molecular Weight

345.19 g/mol

IUPAC Name

5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide

InChI

InChI=1S/C12H10BrFN2O2S/c13-10-5-12(8-15-7-10)19(17,18)16-6-9-1-3-11(14)4-2-9/h1-5,7-8,16H,6H2

InChI Key

WVYNHIBQAURZEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=CN=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-pyridinesulfonyl chloride (CAS#65001-21-0, 256 mg, 1.0 mmol) in dichloromethane (8 mL) at 0° C. was added diisopropylethylamine (0.350 mL, 2.0 mmol) followed by 4-fluorobenzylamine (CAS#140-75-0, 0.11 mL, 0.95 mmol). The reaction was put at room temperature and stirred for 15 minutes. The reaction was then poured into water and diluted with dichloromethane. The layers were separated and the aqueous layer was extracted two additional times with dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated to furnish 5-bromo-pyridine-3-sulfonic acid 4-fluoro-benzylamide without the need for further purification. MS: (ES+) m/z 344.8 (M+H)+
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256 mg
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8 mL
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0.11 mL
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reactant
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